molecular formula C22H15NO2 B12613234 10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one CAS No. 875121-42-9

10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one

Cat. No.: B12613234
CAS No.: 875121-42-9
M. Wt: 325.4 g/mol
InChI Key: YEOCQHMYXVVEIM-UHFFFAOYSA-N
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Description

10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one is a heterocyclic compound that belongs to the pyranocarbazole family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrano ring fused to a carbazole core, with a methyl group at the 10th position and a phenyl group at the 3rd position.

Preparation Methods

The synthesis of 10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one can be achieved through a one-pot three-component coupling reaction. This method involves the use of 4-hydroxycarbazole or 2-hydroxycarbazole, aromatic substituted aldehydes, and (E)-N-methyl-1-(methylsulfanyl)-2-nitroethenamine under microwave irradiation. This rapid one-pot reaction does not require a catalyst, is solvent-free, avoids chromatographic purification, and provides good yields .

Chemical Reactions Analysis

10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one has been studied for its antiproliferative activity against various cancer cell lines, including prostate cancer (DU 145), breast cancer (MDA-MB-231), ovarian cancer (SKOV3), and skin cancer (B16-F10). It has shown promising results in inhibiting the growth of these cancer cells . Additionally, pyranocarbazole derivatives, including this compound, have been explored for their antimicrobial, anti-inflammatory, and antioxidant activities .

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

875121-42-9

Molecular Formula

C22H15NO2

Molecular Weight

325.4 g/mol

IUPAC Name

10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one

InChI

InChI=1S/C22H15NO2/c1-13-6-5-9-15-16-10-11-17-21(24)18(14-7-3-2-4-8-14)12-25-22(17)20(16)23-19(13)15/h2-12,23H,1H3

InChI Key

YEOCQHMYXVVEIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)C4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5

Origin of Product

United States

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